3-[(3-Methoxyphenyl)methoxy]-2-methylaniline
Overview
Description
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methoxy group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzyl chloride and 2-methylaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methoxybenzyl chloride is reacted with 2-methylaniline in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Catalysts: The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and yield.
Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst.
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 3-[(3-methoxyphenyl)methoxy]-2-methylbenzoic acid.
Reduction: Conversion to 3-[(3-methoxyphenyl)methoxy]-2-methylbenzylamine.
Substitution: Products like 3-[(3-methoxyphenyl)methoxy]-2-methyl-4-nitroaniline.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy in treating various diseases.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzylamine: Similar structure but lacks the methylaniline moiety.
2-Methylanisole: Contains the methoxy and methyl groups but lacks the aniline moiety.
3-Methoxyaniline: Similar but lacks the benzyl ether linkage.
Uniqueness
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline is unique due to the presence of both the methoxyphenyl and methylaniline groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-14(16)7-4-8-15(11)18-10-12-5-3-6-13(9-12)17-2/h3-9H,10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVCGVKJWOKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC(=CC=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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